
Benzenamine, 4,4'-sulfonylbis[2,6-dibromo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-], also known as 4,4’-Sulphonylbis(2,6-dibromophenol), is an organic compound with the chemical formula C12H6Br4O4S. It is a white to yellow crystalline solid that is slightly soluble in water but soluble in organic solvents like chloroform and dichloromethane. This compound is known for its excellent heat, light, and oxidation resistance, making it valuable in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves the reaction of bisphenol S with bromine in the presence of hydrogen peroxide and water. The reaction is carried out in a chlorobenzene solvent, with the mixture being cooled to 10°C using brine. The bromine is added dropwise while maintaining the solution temperature below 30°C. After the addition of bromine, the mixture is stirred at a constant temperature of 80°C for one hour. Sodium sulfite solution is then added to neutralize excess bromine, and the pH of the solution is adjusted to 6. The product is filtered and dried at 80°C to obtain the final compound .
Industrial Production Methods
Industrial production of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and precise control of reaction conditions to ensure high yield and purity. The compound is typically produced in bulk and used as a flame retardant in various materials .
Analyse Chemischer Reaktionen
Types of Reactions
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Less brominated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Wissenschaftliche Forschungsanwendungen
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant.
Biology: Investigated for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Studied for its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] involves its interaction with various molecular targets and pathways. The compound’s bromine atoms can participate in halogen bonding, which influences its reactivity and interactions with other molecules. In biological systems, it may act as an enzyme inhibitor by binding to active sites and disrupting normal enzymatic functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrabromobisphenol A (TBBPA): Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane (HBCD): A brominated flame retardant used in similar applications but with a different mechanism of action.
Decabromodiphenyl ether (DecaBDE): A brominated flame retardant with similar properties but different environmental and health impacts.
Uniqueness
Benzenamine, 4,4’-sulfonylbis[2,6-dibromo-] is unique due to its specific chemical structure, which imparts excellent thermal stability and resistance to degradation. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
78786-45-5 |
|---|---|
Molekularformel |
C12H8Br4N2O2S |
Molekulargewicht |
563.9 g/mol |
IUPAC-Name |
4-(4-amino-3,5-dibromophenyl)sulfonyl-2,6-dibromoaniline |
InChI |
InChI=1S/C12H8Br4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2 |
InChI-Schlüssel |
RGLOQCYDDQYIJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Br)N)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


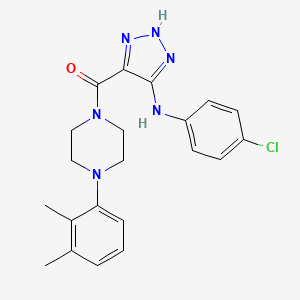
![8-[benzyl(methyl)amino]-7-hexyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108361.png)
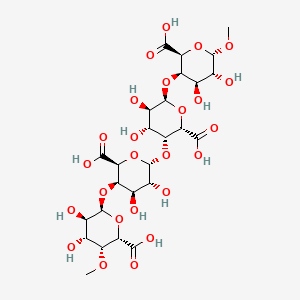
![4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide](/img/structure/B14108371.png)
![1-(3-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108373.png)
![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B14108377.png)
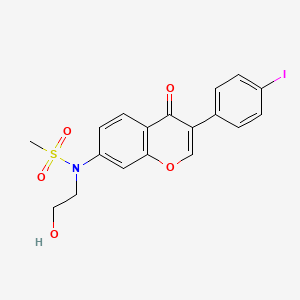
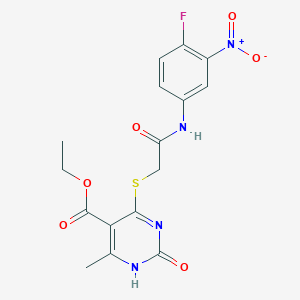
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14108417.png)
![N-(4-bromo-2-methylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14108422.png)
![N-cyclohexyl-2-((5-(naphthalen-1-yl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B14108426.png)
![N-(3-chloro-4-fluorobenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14108430.png)
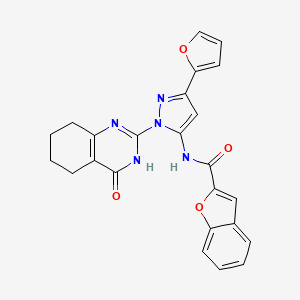
![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)methyl]-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108446.png)
